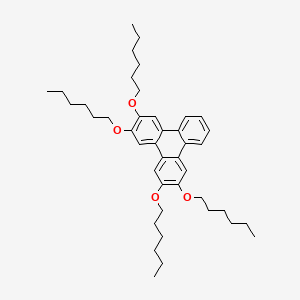![molecular formula C9H18O5Si B12547660 5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one CAS No. 150241-72-8](/img/structure/B12547660.png)
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethoxysilyl group attached to an oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one typically involves the reaction of 5-methyl-2-oxolanone with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production while maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethoxysilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one involves the interaction of the trimethoxysilyl group with various molecular targets. The compound can form stable bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These linkages enhance the stability and functionality of the modified surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-methylidene-oxolan-2-one: This compound has a similar oxolanone ring but lacks the trimethoxysilyl group.
Trimethoxy[3-(methylamino)propyl]silane: This compound contains a trimethoxysilyl group but differs in the structure of the organic moiety attached to it.
Uniqueness
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one is unique due to the presence of both the oxolanone ring and the trimethoxysilyl group. This combination imparts specific properties to the compound, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
150241-72-8 |
|---|---|
Molekularformel |
C9H18O5Si |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
5-methyl-3-(trimethoxysilylmethyl)oxolan-2-one |
InChI |
InChI=1S/C9H18O5Si/c1-7-5-8(9(10)14-7)6-15(11-2,12-3)13-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
YUNCRODWPNDGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)O1)C[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


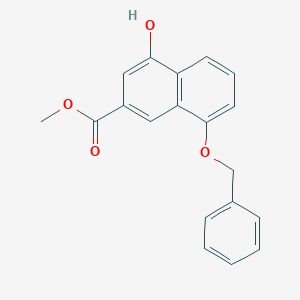
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)

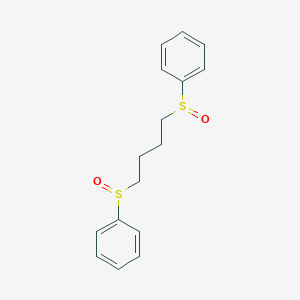
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
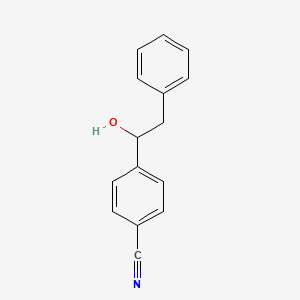
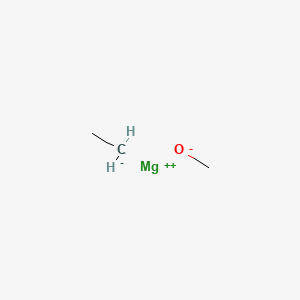
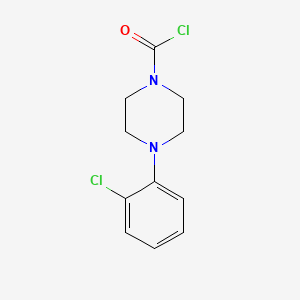

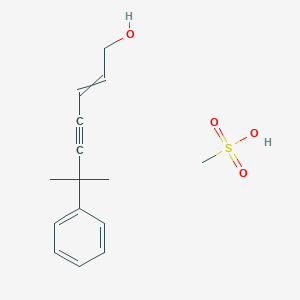

![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
